molecular formula C14H20ClNO2 B2756200 Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride CAS No. 333986-70-2

Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride

Cat. No.: B2756200
CAS No.: 333986-70-2
M. Wt: 269.77
InChI Key: IODVBAPWGFQCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride is a chemical compound with the molecular formula C14H20ClNO2. It is a derivative of benzoic acid and piperidine, and it is commonly used in various scientific research applications. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride typically involves the esterification of 4-(piperidin-4-ylmethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and improved efficiency. The final product is typically isolated and purified using techniques such as distillation, crystallization, and filtration .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological applications .

Properties

IUPAC Name

methyl 4-(piperidin-4-ylmethyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13-4-2-11(3-5-13)10-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODVBAPWGFQCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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